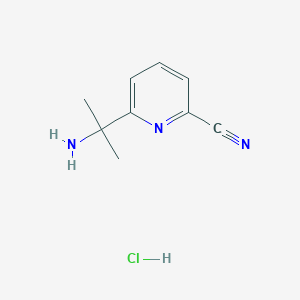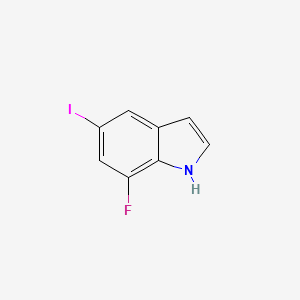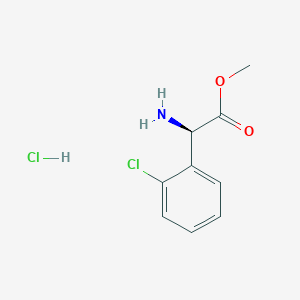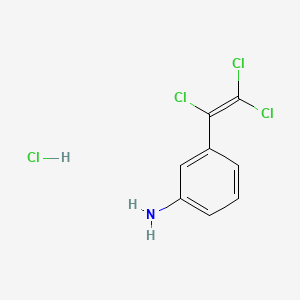
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride
Übersicht
Beschreibung
“1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound with the molecular formula C10H7F3N2 . It is used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several methods. One common method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates under mild conditions . Another method involves the use of a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a phenyl group and a trifluoromethyl group . The exact structure can be determined using spectroscopic methods such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed N-arylation reactions with aryl halides . They can also undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .It is a colorless to light-yellow liquid or white to light-yellow low melting solid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride serves as a versatile precursor in the synthesis of various 1-phenyl-1H-pyrazole derivatives, showcasing its utility in organic synthesis. Through reactions such as Pd-catalyzed cross-coupling, it enables the formation of (het)aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles, highlighting its importance in the preparation of complex organic molecules (Arbačiauskienė et al., 2009).
Ligand Design for Metal Complexes
The compound is instrumental in the development of novel ligands for metal complexes, as demonstrated by its application in the synthesis of bis-pyrazole complexes with cyclometalated N-heterocyclic carbene ligands. These complexes have shown promising applications in light emission, with some derivatives being highly efficient blue-light emitters, illustrating the potential of this compound in materials science and optoelectronics (Arnal et al., 2018).
Catalysis and Organic Reactions
This compound has been used to catalyze various organic reactions, such as the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes, facilitated by trityl chloride. This method efficiently synthesizes 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, showcasing its role as a catalyst in synthesizing biologically relevant molecules (Zare et al., 2014).
Photoluminescent Properties
In the realm of coordination chemistry, this compound contributes to the synthesis of coordination compounds with interesting photoluminescent properties. These properties are crucial for the development of new materials for sensing, imaging, and light-emitting devices (Liu et al., 2015).
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives of this compound, indicating its relevance in pharmaceutical science and the development of new antimicrobial agents (Bonacorso et al., 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase .
Mode of Action
It’s known that similar compounds inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in cells, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride are likely related to energy production in cells. By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways for ATP production .
Result of Action
The molecular and cellular effects of this compound are likely related to its inhibition of succinate dehydrogenase. This inhibition disrupts energy production in cells, leading to cell death .
Biochemische Analyse
Biochemical Properties
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards target biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. For instance, pyrazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . This degradation can lead to the formation of metabolites with different biochemical properties, potentially affecting the compound’s overall efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives can exhibit dose-dependent effects, with higher doses often leading to increased efficacy but also a higher risk of toxic or adverse effects . For example, certain pyrazole derivatives have been shown to be well-tolerated at lower doses but can cause toxicity at higher doses . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, pyrazole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . These interactions can have significant implications for the compound’s therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s bioavailability and overall pharmacokinetic profile, impacting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. For example, the compound’s presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cellular signaling pathways .
Eigenschaften
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFSBNPITUHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)
